N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide
Description
N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a cyano group, and an acetamide group
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-[4-(2-cyano-3-oxo-3-phenylprop-1-enyl)phenyl]acetamide |
InChI |
InChI=1S/C18H14N2O2/c1-13(21)20-17-9-7-14(8-10-17)11-16(12-19)18(22)15-5-3-2-4-6-15/h2-11H,1H3,(H,20,21) |
InChI Key |
ZRMZZIOZHYPVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoacetophenone with benzoyl cyanide under basic conditions to form the intermediate product. This intermediate is then reacted with acetamide in the presence of a catalyst to yield the final compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl cyanide derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The benzoyl and cyano groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide: Shares structural similarities but differs in the functional groups attached to the aromatic ring.
Indole Derivatives: Contains an indole nucleus, which provides different biological activities compared to N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide.
Quinoline Derivatives: Known for their pharmacological properties, these compounds have a distinct structure compared to the acetamide derivative.
Uniqueness
This compound is unique due to its combination of benzoyl, cyano, and acetamide groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
